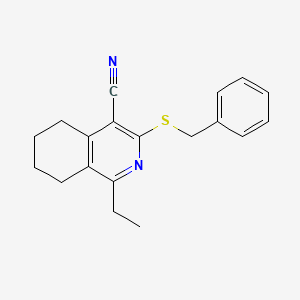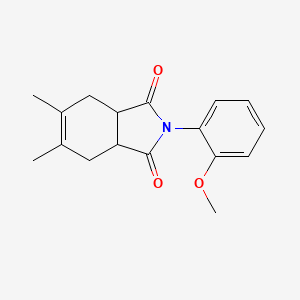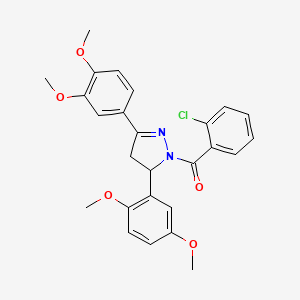![molecular formula C23H28N2O2S2 B11644356 4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11644356.png)
4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ベンジル-12,12-ジメチル-5-ペンチルスルファニル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),5-トリエン-3-オンは、そのユニークな三環式構造によって特徴付けられる複雑な有機化合物です。この化合物は、ベンジル、ジメチル、ペンチルスルファニル、オキサ、チア、ジアザトリシクロ部分など、複数の官能基を含んでいるため、科学研究のさまざまな分野で注目されています。
準備方法
合成経路と反応条件
4-ベンジル-12,12-ジメチル-5-ペンチルスルファニル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),5-トリエン-3-オンの合成は、容易に入手可能な出発物質から始まり、複数の段階が含まれます。主な段階には、以下が含まれます。
- 一連の環化反応による三環式コアの形成。
- フリーデル・クラフツアルキル化によるベンジル基の導入。
- 求核置換反応によるペンチルスルファニル基の組み込み。
- オキサおよびチア官能基を導入するための最終的な修飾。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するための合成経路の最適化が含まれる場合があります。これには、連続フローリアクター、高度な触媒、グリーンケミストリーの原則を使用して、廃棄物とエネルギー消費を最小限に抑えることが含まれる可能性があります。
化学反応の分析
反応の種類
4-ベンジル-12,12-ジメチル-5-ペンチルスルファニル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),5-トリエン-3-オンは、さまざまな化学反応を起こし、以下が含まれます。
酸化: この化合物は、スルファニル基で酸化してスルホキシドまたはスルホンを形成できます。
還元: 還元反応は、カルボニル基を標的にして、アルコールに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) と m-クロロ過安息香酸 (m-CPBA) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH₄) または水素化ホウ素ナトリウム (NaBH₄) などの還元剤が使用されます。
置換: 水素化ナトリウム (NaH) や tert-ブトキシドカリウム (KOtBu) などの試薬は、求核置換を促進できます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、スルファニル基の酸化はスルホキシドまたはスルホンを生成し、カルボニル基の還元はアルコールを生成します。
科学研究への応用
4-ベンジル-12,12-ジメチル-5-ペンチルスルファニル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),5-トリエン-3-オンは、科学研究で幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物学的活性を調査しました。
医学: そのユニークな構造と官能基により、潜在的な薬物候補として調査されました。
産業: 新素材や触媒の開発に使用されます。
科学的研究の応用
4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and catalysts.
作用機序
4-ベンジル-12,12-ジメチル-5-ペンチルスルファニル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),5-トリエン-3-オンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物のユニークな構造により、さまざまな酵素や受容体に結合して、その活性を調節できます。たとえば、スルファニル基は、チオール含有酵素と相互作用する可能性があり、ベンジル基は、タンパク質中の芳香族残基との π-π 相互作用に関与する可能性があります。
類似の化合物との比較
類似の化合物
4-ベンジル-12,12-ジメチル-5-ペンチルスルファニル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),5-トリエン-3-オン: ベンジル基とスルファニル基を含む他の三環式化合物と類似しています。
4-ベンジル-12,12-ジメチル-5-ペンチルスルファニル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),5-トリエン-3-オン: 官能基と三環式構造の特定の組み合わせにより、ユニークです。
独自性
4-ベンジル-12,12-ジメチル-5-ペンチルスルファニル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),5-トリエン-3-オンの独自性は、その多様な化学反応を起こす能力と、さまざまな分野での潜在的な用途にあります。その複雑な構造は、化学修飾のための複数の部位を提供し、研究や産業目的の汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: shares similarities with other tricyclic compounds containing benzyl and sulfanyl groups.
This compound: is unique due to its specific combination of functional groups and tricyclic structure.
Uniqueness
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various fields. Its complex structure provides multiple sites for chemical modification, making it a versatile compound for research and industrial purposes.
特性
分子式 |
C23H28N2O2S2 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C23H28N2O2S2/c1-4-5-9-12-28-22-24-20-19(17-13-23(2,3)27-15-18(17)29-20)21(26)25(22)14-16-10-7-6-8-11-16/h6-8,10-11H,4-5,9,12-15H2,1-3H3 |
InChIキー |
CPMJXRVCQHLCBV-UHFFFAOYSA-N |
正規SMILES |
CCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-Methyl-2-(propan-2-YL)phenoxy]-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B11644289.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644299.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644312.png)
![3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylpropan-1-aminium](/img/structure/B11644320.png)

![2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644359.png)
![butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11644366.png)
![propan-2-yl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644369.png)
![5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B11644372.png)
![2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644374.png)

![1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate](/img/structure/B11644385.png)
